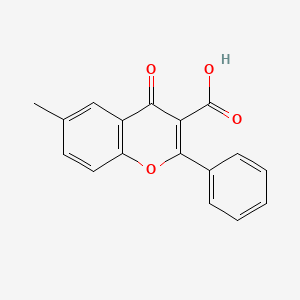

6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

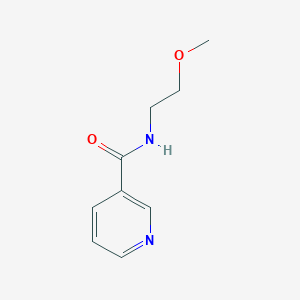

“6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid” is a chemical compound with the molecular formula C17H12O4 . It is also known as 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid .

Synthesis Analysis

The synthesis of coumarin systems, including “this compound”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C17H12O4 . More detailed structural information may be obtained from specialized databases or scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular formula C17H12O4 . Its average mass is 280.275 Da, and its monoisotopic mass is 280.073547 Da .Scientific Research Applications

Synthetic Methodologies and Structural Insights

Synthetic Studies on Marine Drugs

Research on derivatives of 4H-chromene-2-carboxylic acid highlights their potential in the structural-activity relationship studies of antitumor antibiotics derived from marine sources. Specifically, these compounds serve as key intermediates in synthesizing potent marine drugs, demonstrating the critical role of chromene derivatives in medicinal chemistry (Li et al., 2013).

Conformational Analysis

A study focusing on the synthesis and structural examination of chromane derivatives, including 2-methyl-4-oxo-4H-chromene-3-carboxylic acid methyl ester, provided insights into their conformational behavior. This research, supported by X-ray analysis and DFT conformational analysis, underscores the importance of these compounds in understanding molecular structures and interactions (Ciolkowski et al., 2009).

Potential in Material Science and Pharmacology

Photoactive Cellulose Derivatives

A study explored the synthesis of water-soluble, photoactive cellulose derivatives using 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. These derivatives exhibit potential for smart material design due to their unique photochemical properties, offering avenues for creating responsive and adaptive materials (Wondraczek et al., 2012).

Antimicrobial Activity

Research into the synthesis of novel 3-methyl-2-pyrazolin-5-one derivatives from 2-oxo-2H-chromene-3-carbohydrazide derivatives highlighted their considerable antimicrobial activity. This suggests the therapeutic potential of chromene derivatives against bacterial and fungal infections (Mostafa et al., 2013).

Advanced Applications in Chemistry

Catalysis and Reaction Mechanisms

A novel synthesis method employing pentafluorophenylammonium triflate as a catalyst for constructing chromeno[2,3-d]pyrimidinone derivatives was detailed. Such methodologies exemplify the role of chromene derivatives in facilitating efficient, green chemical reactions with potential pharmaceutical applications (Ghashang et al., 2013).

Fluorescence and Antiproliferative Activity

The synthesis and evaluation of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives revealed their antiproliferative activity against lung cancer cell lines and fluorescence properties. This dual functionality underscores the versatility of chromene derivatives in biomedical applications, including cancer therapy and bioimaging (Fu et al., 2015).

Mechanism of Action

Target of Action

Coumarin derivatives, which this compound is a part of, have been found to have a wide range of biological activities . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Mode of Action

Without specific studies on “6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid”, it’s hard to determine its exact mode of action. Coumarin derivatives are known to interact with multiple receptors, which could lead to their wide range of biological activities .

Biochemical Pathways

Coumarin derivatives have been found to affect a wide range of pathways due to their interaction with multiple receptors .

Result of Action

The wide range of biological activities of coumarin derivatives suggests that they could have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

6-methyl-4-oxo-2-phenylchromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-10-7-8-13-12(9-10)15(18)14(17(19)20)16(21-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLCJTVZCZHMIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylacetamide](/img/structure/B2597845.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2597848.png)

![2-Chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]propanamide](/img/structure/B2597849.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2597853.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2597858.png)

![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2597859.png)

![(1R,5S)-8-((4-fluorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2597860.png)

![3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2597866.png)